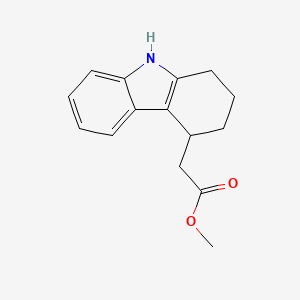
Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate is a chemical compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-4-carboxylic acid, while reduction can produce tetrahydrocarbazole derivatives .
Applications De Recherche Scientifique
Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex carbazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate.
Carbazole: A parent compound with a wide range of applications in pharmaceuticals and materials science.
Methyl 2,3,4,9-tetrahydro-1H-carbazol-6-yl ether: Another derivative with similar structural features.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
128266-92-2 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
methyl 2-(2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate |
InChI |
InChI=1S/C15H17NO2/c1-18-14(17)9-10-5-4-8-13-15(10)11-6-2-3-7-12(11)16-13/h2-3,6-7,10,16H,4-5,8-9H2,1H3 |
Clé InChI |
JXMCYDXIVQQPSK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CCCC2=C1C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


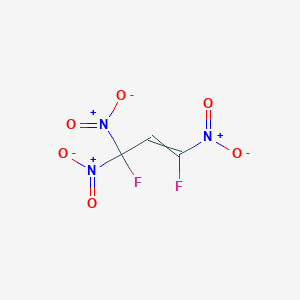
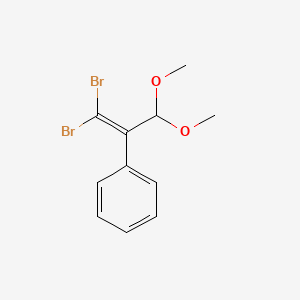
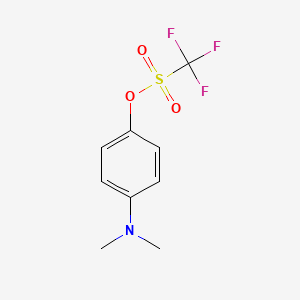

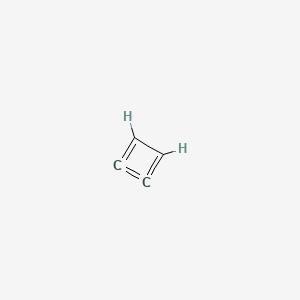


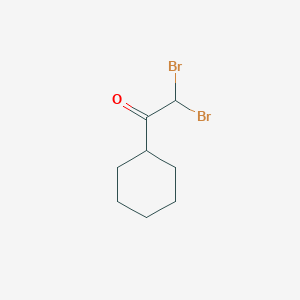
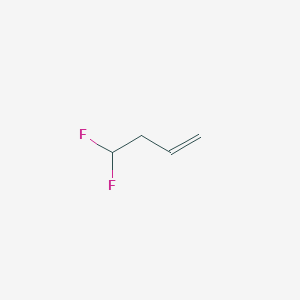


![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
